molecular formula C14H15NO3 B4540662 n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide

n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide

Cat. No.: B4540662
M. Wt: 245.27 g/mol
InChI Key: FZUSZVOFQIZJFW-UHFFFAOYSA-N
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Description

n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide: is an organic compound with the molecular formula C14H15NO3. It is a derivative of furan and is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a furan-2-carboxamide moiety.

Biochemical Analysis

Biochemical Properties

N-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions can affect the overall biochemical pathways in which this compound is involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and signaling pathways highlight the potential of this compound in therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Studies in animal models have identified threshold effects, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. Understanding these interactions can provide insights into the compound’s potential metabolic effects and applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also influence its overall biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can participate in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide typically involves the reaction of 2-methoxyphenylacetic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

    n-(1-(2-Methoxyphenyl)ethyl)furan-2-carboxamide: can be compared to other furan derivatives such as:

Uniqueness:

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(11-6-3-4-7-12(11)17-2)15-14(16)13-8-5-9-18-13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUSZVOFQIZJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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